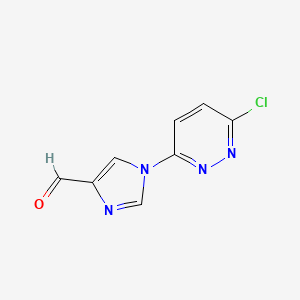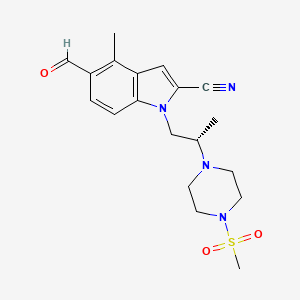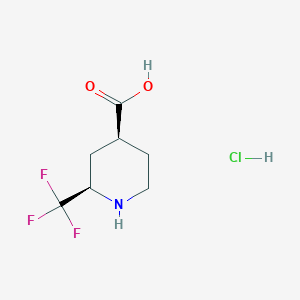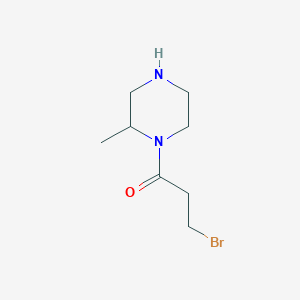
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is an organic compound that belongs to the class of heterocyclic compounds It contains both pyridazine and imidazole rings, which are known for their significant roles in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde typically involves the reaction of 6-chloropyridazine with imidazole-4-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide
- Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 1-(6-Chloro-3-pyridazinyl)-4-piperidinol
Uniqueness
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is unique due to its specific combination of pyridazine and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H5ClN4O |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
1-(6-chloropyridazin-3-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-7-1-2-8(12-11-7)13-3-6(4-14)10-5-13/h1-5H |
Clave InChI |
AWAHXTIVLHEBGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1N2C=C(N=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)

![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)


![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)


![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)



![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
